molecular formula C26H23ClFN3O2S2 B4303062 1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4303062
M. Wt: 528.1 g/mol
InChI Key: SUSXLQOASFRCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a quinoline ring, and various substituents including a chlorobenzylthio group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced by reacting the thiadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.

    Final Coupling Reaction: The final compound is obtained by coupling the thiadiazole intermediate with the quinoline intermediate under suitable conditions, often involving a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylthio group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorobenzylthio group.

Scientific Research Applications

1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Material Science: It is explored for use in the development of advanced materials, including organic semiconductors and photovoltaic materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Quinoline Derivatives: Compounds with quinoline rings and various functional groups.

Uniqueness

1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of a thiadiazole ring, a quinoline ring, and specific substituents like the chlorobenzylthio and fluorophenyl groups

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S2/c1-26(2)12-20-23(21(32)13-26)19(16-5-9-18(28)10-6-16)11-22(33)31(20)24-29-30-25(35-24)34-14-15-3-7-17(27)8-4-15/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXLQOASFRCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
Reactant of Route 4
1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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